Desoctapeptide insulin is produced from porcine insulin via tryptic digestion, which removes specific amino acids to create a truncated form of the hormone. It is classified as a peptide hormone and falls under the broader category of insulin analogs. These analogs are designed to modify the pharmacokinetic properties of insulin, enhancing its efficacy and safety in therapeutic applications.
The synthesis of desoctapeptide insulin typically involves enzymatic methods, particularly using trypsin to catalyze the cleavage of porcine insulin. This process allows for the selective removal of the C-terminal octapeptide sequence, resulting in desoctapeptide insulin.
The semi-synthetic approach enhances yield and simplifies operations compared to traditional chemical synthesis methods. The use of trypsin not only increases efficiency but also maintains the biological activity of the resultant peptide .
Desoctapeptide insulin retains much of the structural integrity of native insulin but lacks the last eight amino acids on the B-chain. This modification impacts its biological activity and receptor binding characteristics.
The structural modifications lead to changes in isoelectric points and solubility profiles compared to full-length insulin .
Desoctapeptide insulin can undergo various chemical reactions typical for peptide hormones:
These reactions are crucial for developing new insulin analogs with improved pharmacokinetic profiles.
Desoctapeptide insulin functions similarly to native insulin but with altered binding affinities for its receptors. Upon administration, it binds to the insulin receptor on target cells, initiating a signaling cascade that promotes glucose uptake and metabolism.
Desoctapeptide insulin serves multiple roles in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4